molecular formula C15H23N3O B7931068 (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one

(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one

Cat. No.: B7931068
M. Wt: 261.36 g/mol
InChI Key: LDCVQMDQPKOYFP-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring, an amino group, and a benzyl-methyl-amino substituent, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl and methyl groups under controlled conditions.

    Amino Group Addition:

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including:

    Batch Reactors: Utilized for precise control over reaction conditions.

    Continuous Flow Reactors: Employed for high-throughput production and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amino and benzyl-methyl-amino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides and other nucleophiles.

Major Products

    Oxides: Formed from oxidation reactions.

    Amine Derivatives: Resulting from reduction reactions.

    Substituted Compounds: Produced through substitution reactions.

Scientific Research Applications

(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways: It can influence biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-1-[(S)-3-(benzyl-amino)-pyrrolidin-1-yl]-propan-1-one: Lacks the methyl group, affecting its reactivity and biological activity.

    (S)-2-Amino-1-[(S)-3-(methyl-amino)-pyrrolidin-1-yl]-propan-1-one: Lacks the benzyl group, altering its chemical properties.

Uniqueness

(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(2S)-2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-12(16)15(19)18-9-8-14(11-18)17(2)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11,16H2,1-2H3/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCVQMDQPKOYFP-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@@H](C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.